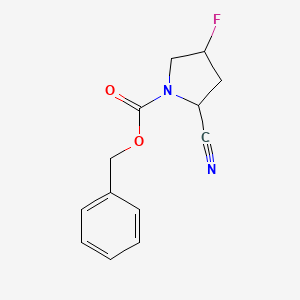

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYBNHDQRCKGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of a fluorinated pyrrolidine derivative with a benzyl cyanide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. In the presence of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , fluorination of hydroxyl precursors occurs efficiently . For example:

-

Reaction : Hydroxypyrrolidine derivatives → Fluoropyrrolidine via DAST (2.5 equiv) at 0°C to RT .

-

Yield : Up to 92% for bromomethyl-4-fluoropiperidine intermediates .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Hydroxypyrrolidine | DAST | 0°C → RT, 3 h | 4-Fluoropyrrolidine derivatives | 85–92% |

Hydrolysis of the Benzyl Ester

The benzyl ester group is hydrolyzed under basic conditions to yield carboxylic acids. LiOH in aqueous THF or MeOH selectively cleaves the ester without affecting the cyano group :

-

Reaction : Benzyl ester → Carboxylic acid via 1 M LiOH (2 h, RT).

-

Outcome : Quantitative conversion observed in PD-L1 inhibitor syntheses .

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination with aldehydes or ketones. Sodium triacetoxyborohydride (STAB) in DCE/DMF facilitates this process :

-

Example : Reaction with 5-chloro-2-((3-cyanobenzyl)oxy)benzaldehyde yields a tertiary amine derivative .

Cyano Group Transformations

The cyano group undergoes hydrolysis to carboxamides or carboxylic acids under acidic/basic conditions:

-

Hydrolysis : Treatment with H₂SO₄ (50%) converts the cyano group to a carboxylic acid .

-

Selectivity : Controlled hydrolysis (e.g., using HCl/EtOH) preserves the fluoropyrrolidine ring .

Radiolabeling via Fluorine-18 Incorporation

Copper-mediated fluorination enables ¹⁸F labeling for PET imaging applications :

-

Method : Boronate pinacol ester precursor + [¹⁸F]KF/K₂.2.2. → ¹⁸F-labeled compound.

| Precursor | Radiolabeling Agent | RCY | Molar Activity (GBq/μmol) |

|---|---|---|---|

| Boronate pinacol ester | [¹⁸F]KF/K₂.2.2. | 18% | 138,669 |

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Medicinal Chemistry

Inhibition of Dipeptidyl Peptidase IV (DPP-IV):

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has been studied for its role as a potent DPP-IV inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes. The modification of the pyrrolidine ring has been shown to enhance the inhibitory activity against DPP-IV, making it a valuable compound in the development of antidiabetic therapies .

Therapeutic Potential in Cognitive Disorders:

Research has indicated that derivatives of benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate exhibit pharmacological activity relevant to cognitive disorders. These compounds may influence neuropeptide metabolism, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis of Bioactive Compounds

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, which can lead to the development of new therapeutic agents with enhanced efficacy and selectivity.

Case Studies:

- Synthesis of DPP-IV Inhibitors: A series of studies have demonstrated that modifications at the 1-position of the pyrrolidine ring can significantly improve DPP-IV inhibitory activity. For instance, specific derivatives synthesized from benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate showed increased potency compared to parent compounds .

- Development of Cognitive Enhancers: The compound has been incorporated into various molecular frameworks aimed at enhancing cognitive function. The relationship between structural modifications and biological activity has been extensively documented, revealing promising leads for further drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate derivatives. Research indicates that variations in substituents on the pyrrolidine ring can lead to significant changes in biological activity, highlighting the importance of systematic SAR studies in drug design.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and cyano group play crucial roles in its binding affinity and reactivity. These functional groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the context of its use in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | Pyrrolidine | 2-cyano, 4-fluoro | Cyano, fluoro, benzyl ester |

| Benzyl 4-aminopiperidine-1-carboxylate | Piperidine | 4-amino | Amino, benzyl ester |

| Benzyl Benzoate (BB) | Aromatic ester | None | Benzyl ester, aromatic ring |

Key Observations :

- Ring Size : The pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility and steric effects. Piperidine derivatives often exhibit enhanced solubility due to reduced ring strain .

- The amino group in Benzyl 4-aminopiperidine-1-carboxylate offers basicity and hydrogen-bonding capability, which may enhance interactions in catalytic systems .

- Benzyl Ester : Common across all compounds, this group facilitates solubility in organic solvents and serves as a protective group in synthetic chemistry .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

Key Observations :

- The target compound’s stereospecificity (2S,4S) makes it valuable for enantioselective synthesis, unlike the racemic or unstudied configurations of analogues .

- BB’s therapeutic efficacy (87% cure rate in scabies) contrasts with the target compound’s non-clinical use, underscoring structural-activity disparities .

Biological Activity

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to enzyme inhibition and receptor interactions. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate features a pyrrolidine ring with a cyano group and a fluorine atom, which are critical for its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets, making it an important compound for studying enzyme inhibition and receptor binding.

The mechanism of action of Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves interactions with specific molecular targets. The fluorine atom and cyano group play crucial roles in its binding affinity and reactivity. These functional groups interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is significant for diabetes treatment .

- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways related to immune responses and cancer therapy .

In Vitro Studies

Recent studies have demonstrated that Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate exhibits notable biological activity:

- DPP-IV Inhibition : It has been reported as a potent inhibitor of DPP-IV, which plays a role in the regulation of blood glucose levels by inactivating incretins like GLP-1 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | 20 | DPP-IV |

| Reference Compound | 15 | DPP-IV |

- PD-L1 Interaction : The compound has also been investigated for its ability to disrupt the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. It showed comparable binding properties to known PD-L1 inhibitors .

Case Studies

- DPP-IV Inhibition : In a study evaluating various pyrrolidine derivatives, Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate was highlighted for its strong inhibitory effect on DPP-IV, showcasing potential for managing type 2 diabetes .

- Cancer Immunotherapy : Another case study focused on the compound's role in modulating immune checkpoint pathways. It was found to effectively inhibit PD-L1 dimerization, thereby enhancing T-cell cytotoxicity against tumor cells .

Applications in Research and Medicine

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate serves as an important tool in both research and therapeutic contexts:

- Pharmaceutical Development : As an intermediate in the synthesis of more complex molecules, it is used in developing new pharmaceuticals targeting metabolic disorders and cancer therapies.

- Research Applications : Researchers utilize this compound to explore the effects of fluorinated pyrrolidines on biological systems, including enzyme kinetics and receptor-ligand interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves coupling a pyrrolidine precursor (e.g., 2-cyano-4-fluoropyrrolidine) with benzyl chloroformate under basic conditions. A standard protocol uses dichloromethane (DCM) as the solvent and triethylamine (TEA) to neutralize HCl byproducts. Reaction progress is monitored via TLC or LC-MS. Post-reaction, the product is purified via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with DCM:methanol). Yield optimization requires strict anhydrous conditions and controlled temperature (0–25°C) to prevent side reactions like epimerization or decomposition .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C4, cyano at C2) and benzyl ester integration.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (CN, ~2250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm). Purity ≥95% is typical for research-grade material .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.

- Toxicological Risks : Limited data exist, but analogous benzyl esters may cause skin/eye irritation. Follow protocols for similar nitrile/fluorinated compounds:

- Waste Disposal : Neutralize with dilute NaOH before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the cyano and fluorine substituents in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Fluorine Substituent : Enhances electrophilicity at adjacent positions via inductive effects.

- Cyano Group : Stabilizes intermediates through resonance.

Benchmark against experimental data (e.g., reaction rates, regioselectivity). Use Gaussian or ORCA software for energy minimization and transition-state analysis. Studies show DFT with exact-exchange terms (e.g., hybrid functionals) improves thermochemical accuracy (average deviation ±2.4 kcal/mol for atomization energies) .

Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K to reduce thermal motion.

- Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model).

- Validation : Check for voids (Mercury CSD) and R-factor convergence (R1 < 0.05). For fluorinated compounds, verify F-atom placement using residual density maps .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Root Cause Analysis :

- Solvent Effects : Compare gas-phase DFT results with experimental NMR in CDCl₃ (include PCM solvent models).

- Conformational Flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Crystal Packing : Use Mercury CSD to assess intermolecular interactions (e.g., H-bonding, π-stacking) that shift spectral peaks .

- Case Study : A 0.3 ppm deviation in ¹³C NMR for C4-F may arise from crystal-field effects not modeled in DFT .

Q. What methodologies enable enantioselective synthesis of this compound’s chiral derivatives?

Methodological Answer:

- Catalytic Asymmetric Synthesis :

- Use chiral catalysts (e.g., Jacobsen’s salen-Co for cyanosilylation).

- Optimize enantiomeric excess (ee) via HPLC with a chiral column (e.g., Chiralpak IA).

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization agents (e.g., Shvo catalyst) for >90% ee .

Q. How can reaction mechanisms involving the benzyl ester group be probed experimentally and theoretically?

Methodological Answer:

- Kinetic Studies : Monitor ester hydrolysis (e.g., via pH-stat or ¹H NMR) under varying conditions (acidic/basic).

- Isotope Labeling : Use ¹⁸O-water to track cleavage pathways.

- Computational Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.